molecular formula C10H10ClN3O3 B1510224 5-(4-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid hydrochloride

5-(4-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid hydrochloride

Cat. No.: B1510224
M. Wt: 255.66 g/mol
InChI Key: SGJBAHKZPBZXBJ-UHFFFAOYSA-N
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Description

5-(4-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H10ClN3O3 and its molecular weight is 255.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10ClN3O3

Molecular Weight

255.66 g/mol

IUPAC Name

5-(4-methylimidazol-1-yl)-6-oxo-1H-pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H9N3O3.ClH/c1-6-4-13(5-11-6)8-3-2-7(10(15)16)12-9(8)14;/h2-5H,1H3,(H,12,14)(H,15,16);1H

InChI Key

SGJBAHKZPBZXBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(NC2=O)C(=O)O.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of C2 (12.8 g, 51.8 mmol) and 37% hydrochloric acid (25 mL) was heated at reflux for 18 hours. After the reaction mixture had cooled to room temperature, the solid was collected via filtration; it was stirred with 1,4-dioxane (2×20 mL) and filtered again, to afford the product as a yellow solid. Yield: 13 g, 51 mmol, 98%. 1H NMR (400 MHz, CD3OD) δ 9.52 (br s, 1H), 8.07 (d, J=7.5 Hz, 1H), 7.78 (br s, 1H), 7.21 (d, J=7.5 Hz, 1H), 2.44 (s, 3H).
Name
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate (C2) (34.3 g, 139 mmol) in aqueous hydrochloric acid (37%, 230 mL) and 1,4-dioxane (230 mL) was heated at reflux for 18 hours. After cooling to room temperature, the reaction was filtered and the solids were washed with 1,4-dioxane (2×100 mL). The solids were mixed with methanol (500 mL) and the volatiles were removed in vacuo. The residue was stirred with methanol (100 mL) for 15 minutes, and 1,4-dioxane (250 mL) was added. The resulting mixture was stirred for 15 minutes; the solids were collected by filtration and washed with 1,4-dioxane to provide the title compound as a beige solid. Yield: 35.4 g, 138 mmol, 99%. 1H NMR (300 MHz, DMSO-d6) δ 2.33 (d, J=0.9 Hz, 3H), 7.09 (d, J=7.5 Hz, 1H), 7.84-7.87 (m, 1H), 8.04 (d, J=7.5 Hz, 1H), 9.50 (d, J=1.6 Hz, 1H).
Name
6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

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